

Physicochemical properties of 3-(3,5-Dichlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(3,5-Dichlorophenoxy)benzaldehyde
Cat. No.:	B1583231

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-Dichlorophenoxy)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

This document serves as a comprehensive technical guide on the core physicochemical properties of **3-(3,5-Dichlorophenoxy)benzaldehyde**. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's characteristics, grounded in established scientific principles and supported by available experimental data. The insights and protocols contained herein are designed to empower researchers to confidently and effectively utilize this molecule in their synthetic, medicinal, and materials science endeavors.

Core Molecular Identity and Structural Framework

3-(3,5-Dichlorophenoxy)benzaldehyde is an aromatic aldehyde featuring a diphenyl ether backbone. This structure, where a benzaldehyde moiety is linked via an ether oxygen to a 3,5-dichlorinated phenyl ring, is fundamental to its properties. The electrophilic nature of the aldehyde group, combined with the electron-withdrawing effects of the chlorine atoms and the steric bulk of the dual-ring system, dictates its reactivity, solubility, and spectroscopic signature.

A precise understanding of its fundamental properties is the starting point for any experimental design.

Table 1: Fundamental Molecular and Chemical Identifiers

Property	Value	Source(s)
Molecular Formula	$C_{13}H_8Cl_2O_2$	[1] [2] [3]
Molecular Weight	267.11 g/mol	[2] [3]
IUPAC Name	3-(3,5-dichlorophenoxy)benzaldehyde	[3]
CAS Number	81028-92-4	[1] [2] [3] [4]
Appearance	White to yellow solid; Pale lemon crystalline powder	[2] [4]
Canonical SMILES	<chem>C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O</chem>	[3] [5]

| InChI Key | BISWHYILBVQCRA-UHFFFAOYSA-N |[\[3\]](#) |Diagram 1: 2D Chemical Structure of **3-(3,5-Dichlorophenoxy)benzaldehyde**Caption: Molecular structure of **3-(3,5-Dichlorophenoxy)benzaldehyde**.

Physicochemical Data and Experimental Considerations

The physical state and thermal properties of a compound are paramount for its handling, purification, and reaction setup.

Table 2: Key Physical and Thermal Properties

Property	Value(s)	Source(s)
Melting Point	48-55 °C	[1][4]
	56-60 °C	[2]
Boiling Point	125 °C @ 0.03 mmHg	[4]
	396.1 °C @ 760 mmHg	[2]
Flash Point	>110 °C (>230 °F)	[1][2][4]
Density	~1.3 g/cm³ (estimate)	[2][4]

| Refractive Index | ~1.47 - 1.63 (estimate) | [2][4] |

The variance in reported melting points (e.g., 48-55 °C vs. 56-60 °C) may reflect differences in purity or analytical method.[2] A narrow melting range is a key indicator of high purity. The high boiling point at atmospheric pressure indicates low volatility, simplifying handling at room temperature.[2]

Experimental Protocol: Melting Point Determination via Capillary Method

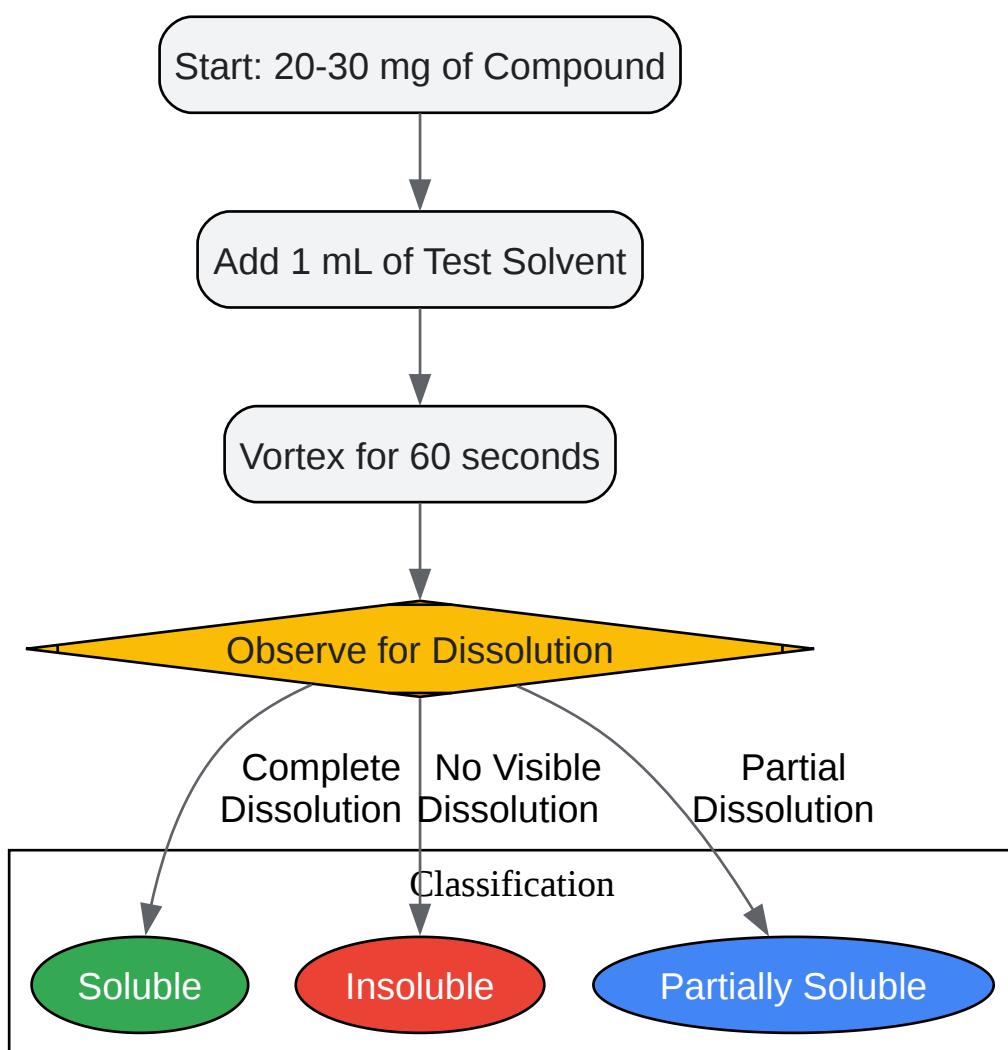
This protocol ensures an accurate and reproducible melting point measurement, a critical quality control step.

- Sample Preparation: Ensure the **3-(3,5-Dichlorophenoxy)benzaldehyde** sample is completely dry. Grind a small amount into a fine powder using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a 2-3 mm column of tightly packed solid is achieved.
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- Rapid Heating: Set the apparatus to heat rapidly to approximately 10-15 °C below the lowest expected melting point (e.g., heat quickly to ~35 °C).

- Slow Ramp and Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.
- Data Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal of solid melts.
- Reporting: The melting point is reported as the range $T_1 - T_2$. For a pure sample, this range should be narrow (< 2 °C).

Solubility Profile: Guiding Solvent Selection

The dual nature of the molecule—possessing a polar aldehyde and ether linkage alongside large, nonpolar chlorinated aromatic rings—suggests a specific solubility pattern. It is expected to be soluble in moderately polar to polar organic solvents and insoluble in water.


Experimental Protocol: Qualitative Solubility Assessment

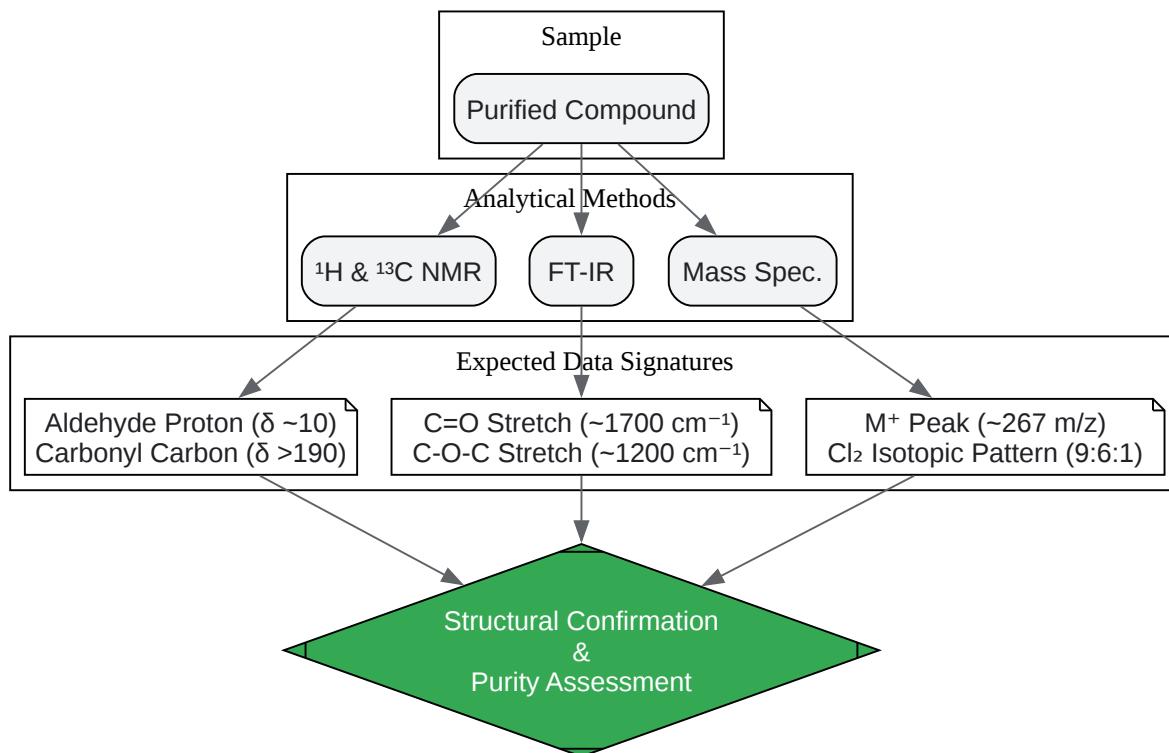
This systematic approach determines suitable solvents for reactions, purification, and analysis.

- Aliquot Preparation: Weigh approximately 20-30 mg of the compound into several small, labeled test tubes or vials.
- Solvent Addition: To each tube, add 1 mL of a test solvent (e.g., water, hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, ethanol, DMSO).
- Agitation: Agitate each sample vigorously for 60 seconds using a vortex mixer. Allow any undissolved solid to settle.
- Observation & Classification:
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

- Insoluble: The solid does not appear to dissolve.
- Heating Test (for partially soluble/insoluble): Gently warm the sample in a water bath. If the solid dissolves with heating, note it as "soluble with heating." Allow the solution to cool to room temperature and observe if the compound precipitates.

Diagram 2: Experimental Workflow for Solubility Profiling

[Click to download full resolution via product page](#)


Caption: A streamlined workflow for assessing qualitative solubility.

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of **3-(3,5-Dichlorophenoxy)benzaldehyde**. The key functional groups provide predictable and distinct signals. While specific spectra for this exact compound are available from suppliers, the expected characteristics are as follows.[6]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehydic proton (CHO) around δ 9.9-10.1 ppm. The aromatic region (δ 7.0-8.0 ppm) will show complex multiplets corresponding to the protons on both benzene rings.
- ¹³C NMR Spectroscopy: The carbon NMR will feature a distinct downfield signal for the carbonyl carbon (C=O) above δ 190 ppm. The aromatic carbons will appear in the δ 115-160 ppm range, with carbons attached to oxygen or chlorine being further downfield.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[3]
 - A strong, sharp C=O stretch characteristic of an aromatic aldehyde will appear around 1700-1720 cm^{-1} .[7]
 - Two weaker aldehyde C-H stretches (a Fermi doublet) are expected around 2720 cm^{-1} and 2820 cm^{-1} .[7]
 - Asymmetric and symmetric C-O-C (ether) stretches will be visible in the 1275-1085 cm^{-1} region.
 - Aromatic C=C stretches will show multiple bands between 1500–1600 cm^{-1} .[7]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.
 - The molecular ion peak (M^+) will correspond to the molecular weight of ~267 g/mol .[2]
 - A critical diagnostic feature is the isotopic pattern. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the spectrum will show a characteristic cluster of peaks for the molecular ion: $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ in an approximate ratio of 9:6:1, definitively confirming the presence of two chlorine atoms.

Diagram 3: Integrated Spectroscopic Verification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3,5-Dichlorophenoxy)benzaldehyde, 95%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 2. 3-(3,5-Dichlorophenoxy)benzaldehyde (81028-92-4) for sale [vulcanchem.com]

- 3. 3-(3,5-Dichlorophenoxy)benzaldehyde | C13H8Cl2O2 | CID 688050 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3,5-DICHLOROPHENOXY)BENZALDEHYDE CAS#: 81028-92-4
[amp.chemicalbook.com]
- 5. PubChemLite - 3-(3,5-dichlorophenoxy)benzaldehyde (C13H8Cl2O2)
[pubchemlite.lcsb.uni.lu]
- 6. 3-(3,5-DICHLOROPHENOXY)BENZALDEHYDE(81028-92-4) 1H NMR spectrum
[chemicalbook.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzaldehyde image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Physicochemical properties of 3-(3,5-Dichlorophenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583231#physicochemical-properties-of-3-3-5-dichlorophenoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

